molecular formula C10H7F3N2O2 B12972431 3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole

3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole

Cat. No.: B12972431
M. Wt: 244.17 g/mol
InChI Key: BADIKELFYJAZOR-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are a class of compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The trifluoromethyl group and nitro group attached to the indole ring make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole typically involves the nitration of 3-methyl-2-(trifluoromethyl)-1H-indole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed

    Reduction: 3-Methyl-4-amino-2-(trifluoromethyl)-1H-indole.

    Oxidation: this compound oxide.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-nitro-2-(trifluoromethyl)benzoate
  • 3-Methyl-4-nitro-2-(trifluoromethyl)thiophene

Uniqueness

3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

3-methyl-4-nitro-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H7F3N2O2/c1-5-8-6(14-9(5)10(11,12)13)3-2-4-7(8)15(16)17/h2-4,14H,1H3

InChI Key

BADIKELFYJAZOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=CC=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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